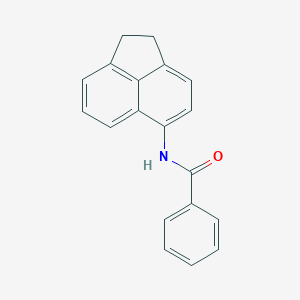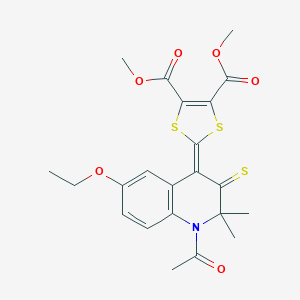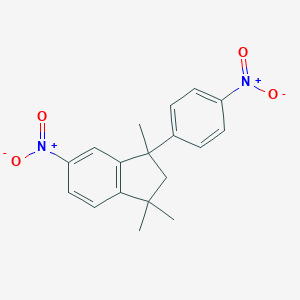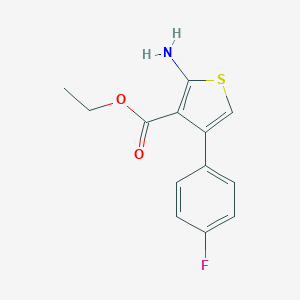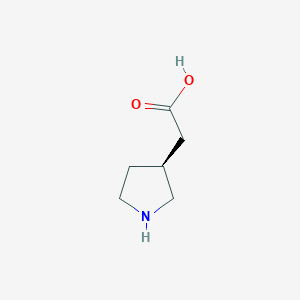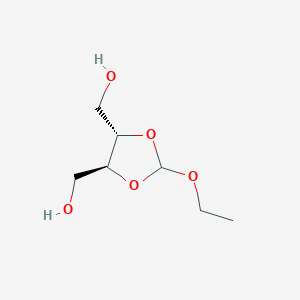
1,3-Dioxolane-4,5-dimethanol, 2-ethoxy-, (4S,5S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dioxolane-4,5-dimethanol, 2-ethoxy-, (4S,5S)-, also known as ethylenedioxydimethanol (EDDM), is a chemical compound that has been widely used in various scientific research applications. EDDM is a colorless liquid with a sweet odor and is soluble in water and organic solvents.
Mecanismo De Acción
EDDM's mechanism of action is not well understood. However, it is believed that EDDM can act as a crosslinking agent, forming covalent bonds between polymer chains. This crosslinking can increase the strength and durability of the resulting material.
Biochemical and Physiological Effects:
EDDM has low toxicity and is not considered to be a significant health hazard. However, exposure to EDDM can cause irritation to the eyes, skin, and respiratory tract. EDDM has also been shown to have a low potential for skin sensitization.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
EDDM has several advantages for use in lab experiments. It is a relatively inexpensive and readily available compound, making it easy to obtain. EDDM is also stable under a wide range of conditions, allowing for its use in a variety of experimental settings. However, EDDM's low reactivity can also be a limitation, as it may require the use of additional catalysts or initiators to initiate the desired reaction.
Direcciones Futuras
There are several potential future directions for research involving EDDM. One area of interest is the development of new biodegradable polymers using EDDM as a crosslinking agent. EDDM's low toxicity and biocompatibility make it an attractive candidate for use in medical applications, such as drug delivery systems and tissue engineering. Additionally, further research is needed to better understand EDDM's mechanism of action and potential applications in other scientific fields.
Conclusion:
In conclusion, EDDM is a versatile and widely used chemical compound with numerous scientific research applications. Its low toxicity, stability, and low cost make it an attractive candidate for use in a variety of experimental settings. Further research is needed to fully understand EDDM's mechanism of action and potential applications in other scientific fields.
Métodos De Síntesis
EDDM can be synthesized by reacting ethylene glycol with acetaldehyde in the presence of a strong acid catalyst. The reaction proceeds through an intermediate step, where acetaldehyde forms a cyclic acetal with ethylene glycol, which then undergoes a ring-opening reaction to form EDDM.
Aplicaciones Científicas De Investigación
EDDM has been extensively used in various scientific research applications, including as a crosslinking agent, a solvent, and a stabilizer. It is commonly used in the production of polyesters, polyurethanes, and epoxy resins. EDDM has also been used in the synthesis of biodegradable polymers and as a solvent in the extraction of natural products.
Propiedades
Número CAS |
123125-18-8 |
|---|---|
Nombre del producto |
1,3-Dioxolane-4,5-dimethanol, 2-ethoxy-, (4S,5S)- |
Fórmula molecular |
C7H14O5 |
Peso molecular |
178.18 g/mol |
Nombre IUPAC |
[(4S,5S)-2-ethoxy-5-(hydroxymethyl)-1,3-dioxolan-4-yl]methanol |
InChI |
InChI=1S/C7H14O5/c1-2-10-7-11-5(3-8)6(4-9)12-7/h5-9H,2-4H2,1H3/t5-,6-/m0/s1 |
Clave InChI |
MOAWDMIKGNZSQA-WDSKDSINSA-N |
SMILES isomérico |
CCOC1O[C@H]([C@@H](O1)CO)CO |
SMILES |
CCOC1OC(C(O1)CO)CO |
SMILES canónico |
CCOC1OC(C(O1)CO)CO |
Sinónimos |
((4S,5S)-2-ethoxy-1,3-dioxolane-4,5-diyl)diMethanol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



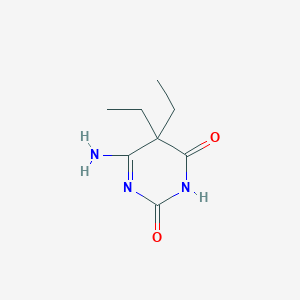
![1-[(3-Chloro-1-benzothien-2-yl)carbonyl]-4-methylpiperazine](/img/structure/B187202.png)
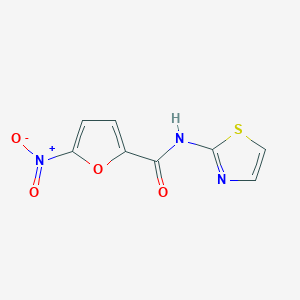
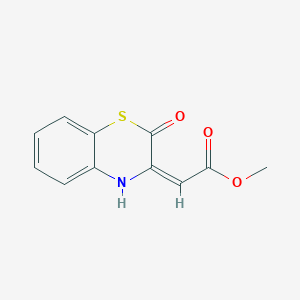
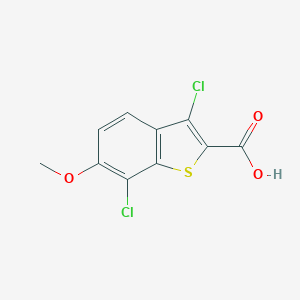
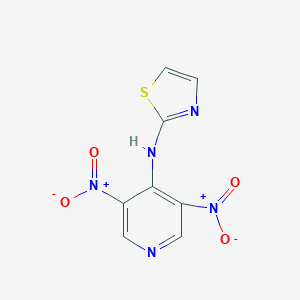
![1-[4-(5,5-dimethyl-4H-1,3-thiazol-2-yl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B187210.png)
